3-Butylisoxazole-5-carbaldehyde
Description
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-butyl-1,2-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C8H11NO2/c1-2-3-4-7-5-8(6-10)11-9-7/h5-6H,2-4H2,1H3 |
InChI Key |
QXPKASIPVWEIOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NOC(=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylisoxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of nitrile oxides with olefins. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce toxicity and environmental impact .
Industrial Production Methods: In industrial settings, the production of 3-Butylisoxazole-5-carbaldehyde may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and heat transfer. The choice of solvents and catalysts is crucial to achieving high selectivity and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Butylisoxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: 3-Butylisoxazole-5-carboxylic acid.
Reduction: 3-Butylisoxazole-5-methanol.
Substitution: Various substituted isoxazoles depending on the electrophile used.
Scientific Research Applications
3-Butylisoxazole-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Butylisoxazole-5-carbaldehyde and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Key Observations:
Lipophilicity : The butyl chain in 3-Butylisoxazole-5-carbaldehyde likely increases lipophilicity compared to the phenyl group in 3-Phenylisoxazole-5-carbaldehyde (which introduces aromaticity) or the methyl group in 3-Methylbenzo[d]isoxazole-5-carbaldehyde. This property may enhance membrane permeability in biological systems.
Electrophilicity : The aldehyde group at the 5-position is a reactive site for nucleophilic addition, common across all analogs. However, steric hindrance from the butyl group may slow reactivity compared to smaller substituents.
Research Findings and Gaps
- Synthetic Routes : While 3-Phenylisoxazole-5-carbaldehyde is synthesized via Claisen-Schmidt condensation , analogous methods may apply to the butyl variant with modified alkylation steps.
- Biological Activity: No direct data exists for 3-Butylisoxazole-5-carbaldehyde, but tert-butyl-substituted isoxazoles show enhanced metabolic stability in drug candidates .
- Analytical Data : The methyl-benzo analog has a molecular weight of 161.16 g/mol , suggesting that mass spectrometry and HPLC are viable for characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
